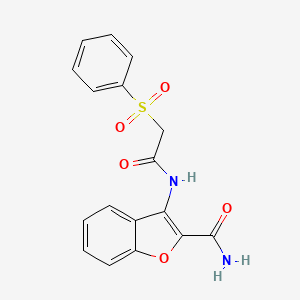

3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

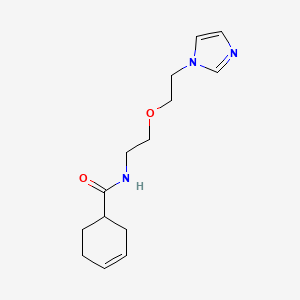

The compound “3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is the main component of many biologically active natural and synthetic heterocycles . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

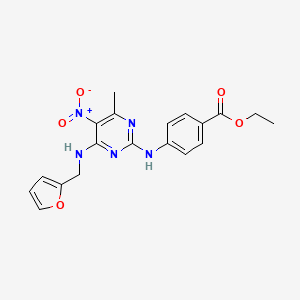

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

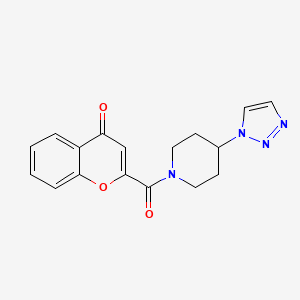

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

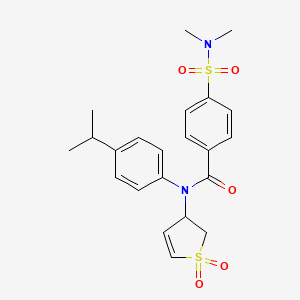

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .科学的研究の応用

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that many benzofuran compounds exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. The specific mechanisms vary, but they often involve interactions with cellular targets related to cell cycle regulation and DNA replication .

Antibacterial Properties

Some benzofuran derivatives demonstrate potent antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial DNA replication. Their potential as novel antibiotics is an exciting area of investigation .

Antioxidant Effects

Benzofuran compounds possess antioxidant properties, which make them valuable in combating oxidative stress. By scavenging free radicals and reducing oxidative damage, these derivatives contribute to overall cellular health. Their potential application in preventing age-related diseases and promoting longevity is an active field of research .

Anti-Viral Activity

The recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV infection. Understanding the molecular interactions between this compound and viral proteins is crucial for drug development .

Anticancer Agents

Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These compounds exhibit promising cytotoxicity against cancer cells and may serve as leads for new cancer therapies. Researchers explore their mechanisms of action and optimize their efficacy .

Synthetic Chemistry

Benzofuran derivatives are essential building blocks in synthetic chemistry. Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex polycyclic structures. Techniques like free radical cyclization cascade and proton quantum tunneling have facilitated the preparation of challenging benzofuran compounds. These synthetic approaches contribute to drug discovery and chemical synthesis .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that leads to their observed biological activities . For instance, some benzofuran compounds have been found to exhibit anti-hepatitis C virus activity and anti-cancer properties .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

特性

IUPAC Name |

3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c18-17(21)16-15(12-8-4-5-9-13(12)24-16)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLQQNFMJIBHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)